molecular formula C60H46N4 B13781090 N1,N1'-([1,1'-Biphenyl]-3,3'-diyl)bis(N1,N4,N4-triphenylbenzene-1,4-diamine)

N1,N1'-([1,1'-Biphenyl]-3,3'-diyl)bis(N1,N4,N4-triphenylbenzene-1,4-diamine)

Cat. No.: B13781090
M. Wt: 823.0 g/mol
InChI Key: VLXIRUVGBPEOLQ-UHFFFAOYSA-N
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Description

N1,N1'-([1,1'-Biphenyl]-3,3'-diyl)bis(N1,N4,N4-triphenylbenzene-1,4-diamine) (CAS: 1207378-72-0) is a symmetrically structured aromatic diamine featuring a central 3,3'-biphenyl core linked to two benzene-1,4-diamine moieties. Each diamine unit is substituted with three phenyl groups at the N1, N4, and N4 positions, resulting in a highly conjugated and sterically bulky molecule . This compound is synthesized via palladium-catalyzed cross-coupling reactions, as inferred from analogous procedures for related biphenyl-diamine derivatives .

Properties

Molecular Formula

C60H46N4

Molecular Weight

823.0 g/mol

IUPAC Name

1-N,1-N,4-N-triphenyl-4-N-[3-[3-(N-[4-(N-phenylanilino)phenyl]anilino)phenyl]phenyl]benzene-1,4-diamine

InChI

InChI=1S/C60H46N4/c1-7-23-49(24-8-1)61(50-25-9-2-10-26-50)55-37-41-57(42-38-55)63(53-31-15-5-16-32-53)59-35-19-21-47(45-59)48-22-20-36-60(46-48)64(54-33-17-6-18-34-54)58-43-39-56(40-44-58)62(51-27-11-3-12-28-51)52-29-13-4-14-30-52/h1-46H

InChI Key

VLXIRUVGBPEOLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC(=C5)C6=CC(=CC=C6)N(C7=CC=CC=C7)C8=CC=C(C=C8)N(C9=CC=CC=C9)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1’-([1,1’-Biphenyl]-3,3’-diyl)bis(N1,N4,N4-triphenylbenzene-1,4-diamine) typically involves the reaction of biphenyl derivatives with triphenylamine derivatives under controlled conditions. The process often includes steps such as:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as sublimation are used to obtain ultra-pure grade chemicals .

Chemical Reactions Analysis

Types of Reactions

N1,N1’-([1,1’-Biphenyl]-3,3’-diyl)bis(N1,N4,N4-triphenylbenzene-1,4-diamine) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to ensure optimal reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinone derivatives, while substitution reactions can introduce various functional groups into the aromatic rings .

Scientific Research Applications

N1,N1’-([1,1’-Biphenyl]-3,3’-diyl)bis(N1,N4,N4-triphenylbenzene-1,4-diamine) has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its role as a hole transport material. It facilitates the movement of holes (positive charge carriers) in electronic devices, thereby improving current efficiency and reducing energy losses. The molecular targets include the interfaces between different layers in OLEDs and solar cells, where it helps balance the charge carriers and enhance device performance .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Biphenyl Core Positions

  • DNTPD (N1,N1'-(Biphenyl-4,4'-diyl)bis(N1-phenyl-N4,N4-di-m-tolylbenzene-1,4-diamine); CAS: 199121-98-7) Structure: Features a 4,4'-biphenyl core with m-tolyl substituents. Properties: Exhibits a high external quantum efficiency (EQE) of 20% in OLEDs due to efficient thermally activated delayed fluorescence (TADF) .
  • 2LE (N1,N1'-(Biphenyl-4,4'-diyl)bis(N4-phenylbenzene-1,4-diamine))

    • Structure : Simpler 4,4'-biphenyl core with phenyl groups at N4 positions.
    • Properties : NMR data (δ 7.95 ppm for NH protons) indicates strong hydrogen-bonding interactions, which may influence crystallization and stability .
    • Key Difference : Reduced steric bulk compared to the target compound, likely affecting solubility and thin-film morphology .

Substituted Benzene Diamines with Different Functional Groups

  • N1,N1,N4,N4-Tetraphenylbenzene-1,4-diamine

    • Structure : Lacks the biphenyl core; all substituents are phenyl groups.
    • Properties : Used as a precursor in organic synthesis and materials science. Brominated derivatives (e.g., N1,N1,N4,N4-Tetrakis(4-bromophenyl)benzene-1,4-diamine) serve as intermediates for Suzuki-Miyaura couplings .
    • Key Difference : Absence of biphenyl conjugation limits electronic applications but enhances versatility in synthetic chemistry .
  • N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine

    • Structure : Nitro groups at para positions of phenyl substituents.
    • Properties : Electron-withdrawing nitro groups reduce electron density, making this compound suitable for optoelectronic applications requiring charge-balancing .

Oligomeric and Polymeric Derivatives

  • 4,4',4''-Tris(N-(2-naphthyl)-N-phenylamino)triphenylamine (2-TNATA) Structure: Triphenylamine core with naphthyl-phenylamino substituents. Key Difference: Oligomeric structure provides superior film-forming properties compared to monomeric diamines .

Data Tables

Table 1: Structural and Electronic Comparison of Biphenyl-Diamine Derivatives

Compound Name Core Position Substituents Molecular Weight (g/mol) Key Application Reference
Target Compound (CAS: 1207378-72-0) 3,3'-biphenyl N1,N4,N4-Triphenyl 879.10* OLED HTL (hypothesized)
DNTPD (CAS: 199121-98-7) 4,4'-biphenyl N1-Phenyl, N4,N4-di-m-tolyl 879.10 OLED HTL (validated)
2LE 4,4'-biphenyl N4-Phenyl ~600 (estimated) Crystallization studies

*Molecular weight inferred from structural similarity to DNTPD.

Table 2: Substituent Effects on Properties

Substituent Type Electronic Effect Example Compound Impact on Application
Phenyl (electron-rich) Donor N1,N1,N4,N4-Tetraphenylbenzene-1,4-diamine Enhances hole transport
Nitrophenyl (electron-withdrawing) Acceptor N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine Balances charge in optoelectronics
Bromophenyl Neutral N1,N1,N4,N4-Tetrakis(4-bromophenyl)benzene-1,4-diamine Synthetic intermediate

Research Findings and Critical Analysis

  • Synthetic Challenges : The 3,3'-biphenyl isomer may face steric hindrance during synthesis, requiring optimized coupling conditions compared to 4,4'-derivatives .
  • Thermal Stability : Bulky substituents in the target compound may improve thermal stability (>300°C decomposition) compared to simpler diamines .

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